6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isopropyl group and the carbonitrile moiety in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been studied for their antiproliferative activity . These compounds have shown activity against various cancer cell lines, suggesting that they may target proteins involved in cell proliferation .
Mode of Action
It’s worth noting that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in similar compounds has enabled them to be used as pim-1 protooncogene inhibitors . Protooncogenes code for proteins that help to regulate cell growth and differentiation .
Biochemical Pathways
Similar compounds have shown to inhibit the growth of various cancer cell lines, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may also have potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in modulating biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-cyanoacetamide with isopropyl ketone under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridine ring. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the isopropyl group, leading to different reactivity and biological activity.
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: The presence of a methyl group instead of an isopropyl group affects its chemical properties.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains an additional carbonitrile group, leading to different reactivity and applications.
Uniqueness
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and affects its interaction with biological targets.
Properties
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEKXIYVPKTHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441998 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-69-4 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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